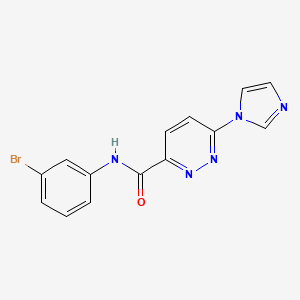

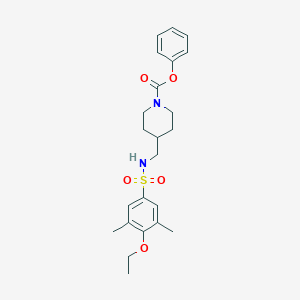

N-(3-溴苯基)-6-(1H-咪唑-1-基)吡啶并[3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various pyridazine and imidazo[1,2-a]pyridine derivatives has been reported in the literature. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Similarly, N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides were synthesized from 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid imidazolide and aminopyridines, with the sulfo group affecting the acylation of sterically hindered amines . Another study reported the synthesis of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide through a series of reactions including ring closure, Suzuki reaction, hydrolysis, and amidation .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), and high-resolution mass spectrometry (HRMS) were used to determine the structures of the novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides . X-ray diffraction analysis and 1H-NMR spectroscopy were employed to confirm the structure of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides . For the 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide, the structure was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction, with density functional theory (DFT) calculations providing further insights .

Chemical Reactions Analysis

The chemical reactivity and interactions of the synthesized compounds have been explored in various studies. For example, the interaction of aminopyridines with imidazolide in aromatic form was investigated, highlighting the target for the initial electrophilic attack as the ring nitrogen . The synthesis of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide involved a ring closure reaction, the Suzuki reaction, hydrolysis, and amidation reactions, demonstrating the compound's reactivity and functional group transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed through various methods. The molecular electrostatic potential and frontier molecular orbitals of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide were investigated using DFT, revealing some physicochemical properties of the compound . Additionally, the biological activities of the compounds, such as insecticidal, fungicidal, antibacterial, antifungal, and central nervous system activities, were evaluated, providing insights into their potential applications .

Biological Activities and Case Studies

The synthesized compounds exhibited a range of biological activities. The novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides showed insecticidal and fungicidal activities . The N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides demonstrated analgesic and anti-inflammatory properties . The antibacterial and antifungal activities of various pyrazole carboxamide, pyridazine, and thienopyridazine derivatives were also tested, with some compounds showing promising results . Additionally, the central nervous system activities of some 6-(N-Benzyl-N-methylamino)-3-methoxy-2-phenyl(and substituted phenyl)imidazo[1,2-b]pyridazines were investigated, with one compound showing significant activity .

科学研究应用

5-羟色胺-3(5-HT3)受体拮抗剂

N-(3-溴苯基)-6-(1H-咪唑-1-基)吡啶并嗪-3-甲酰胺及其衍生物已被广泛研究,因其强效的5-羟色胺-3(5-HT3)受体拮抗活性。这些化合物在治疗诸如肠易激综合征、与癌症化疗相关的恶心和呕吐等疾病方面显示出潜力。研究表明,特定的结构修饰,如使用杂环芳香环(例如吡啶、吡啶并嗪和1H-吲唑)作为芳香基团,可以显著影响这些化合物的拮抗活性(Harada et al., 1995),(Ohta et al., 1996)。

抗抽搐性质

N-(3-溴苯基)-6-(1H-咪唑-1-基)吡啶并嗪-3-甲酰胺的衍生物已被合成并评估其抗抽搐性质。研究表明,这些化合物,特别是在咪唑环上取代酰胺基团的化合物,对动物模型中各种方法诱导的癫痫发作显示出显著活性。这项研究表明,这些衍生物可能是抗癫痫药物的潜在候选者(Moreau et al., 1998),(Moreau et al., 1994)。

抗菌应用

研究已确定咪唑并[1,2-a]吡啶-3-甲酰胺,一类与N-(3-溴苯基)-6-(1H-咪唑-1-基)吡啶并嗪-3-甲酰胺结构相关的化合物,对鸟型分枝杆菌感染具有活性。这些化合物在体内显示出有希望的结果,表明它们有潜力作为一类新的抗生素用于治疗由鸟型分枝杆菌引起的感染(Moraski et al., 2016)。

抗原虫活性

对N-(3-溴苯基)-6-(1H-咪唑-1-基)吡啶并嗪-3-甲酰胺的衍生物的研究表明,其具有强效的抗原虫活性,特别是对于罗德西亚锥虫。这些化合物结构的修改,如包含胍基脲功能团,已显示出显著增强其抗寄生虫活性,使其成为治疗由原虫寄生虫引起的疾病的潜在候选者(Sundberg et al., 1990)。

属性

IUPAC Name |

N-(3-bromophenyl)-6-imidazol-1-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN5O/c15-10-2-1-3-11(8-10)17-14(21)12-4-5-13(19-18-12)20-7-6-16-9-20/h1-9H,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBHVDUFVBXVAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione](/img/structure/B2499311.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2499312.png)

![3,6-dichloro-N-[2-methanesulfonamido-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2499316.png)

![1-allyl-4-(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2499317.png)

![1-(4-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2499320.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2499323.png)

![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499326.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2499327.png)

![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)